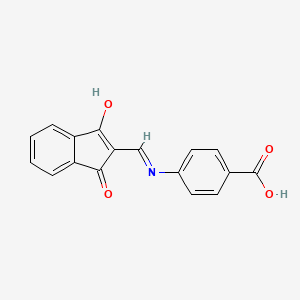

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

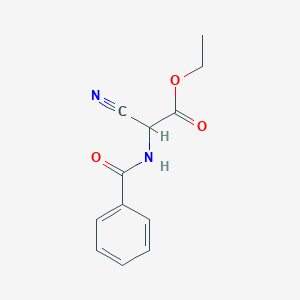

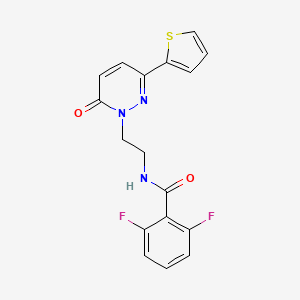

“4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid” is a chemical compound with the molecular formula C17H10O4 . It contains a total of 33 atoms; 11 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 24 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. Additionally, it contains 1 carboxylic acid (aromatic) and 2 ketones (aromatic) .Physical And Chemical Properties Analysis

The molecular weight of the compound is 278.26 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted.Scientific Research Applications

Methylglyoxal and Advanced Glycation End-Products

Methylglyoxal, a reactive alpha-oxoaldehyde, interacts with amino acid residues in proteins, forming advanced glycation end-products (AGEs) like MG-H1, MG-H2, and others. These compounds are significant in diabetes and neurodegenerative disease complications. Methods for quantifying methylglyoxal in biological samples involve derivatization into more stable compounds for analysis (Nemet, Varga-Defterdarović, & Turk, 2006).

Aggregation Enhanced Emission

Compounds based on naphthalimide derivatives, similar in structural motifs to the queried compound, demonstrate aggregation-enhanced emission (AEE). These materials form nanoaggregates in mixed solvents, showing potential for optoelectronic applications. The solid-state arrangements and photophysical properties of these compounds indicate their suitability for fluorescence-based technologies (Srivastava, Singh, & Mishra, 2016).

Multi-Stimuli-Responsive Properties

Pyridyl substituted derivatives of naphthalimide compounds exhibit luminescent properties in both solution and solid states, with enhanced emission in nano-aggregates. These materials respond to multiple stimuli, including solvent polarity and mechanical grinding, highlighting their potential in sensors and smart materials (Srivastava et al., 2017).

Synthesis of Hybrid Compounds

Hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other bioactive molecules have been synthesized. These compounds, through reactions involving formation and aromatization of condensed structures, showcase the versatility of such molecules in drug discovery and chemical biology (Ivanova, Kanevskaya, & Fedotova, 2019).

Antibacterial and Antimicrobial Activities

Derivatives of 4-aminobenzoic acid, structurally related to the queried compound, have been synthesized and tested for antibacterial activity. These Schiff bases demonstrate varied effects against a spectrum of bacterial strains, suggesting the potential of such compounds in developing new antimicrobial agents (Parekh et al., 2005).

Safety and Hazards

properties

IUPAC Name |

4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-18-11-7-5-10(6-8-11)17(21)22/h1-9,19H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUWVDNKACNHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)

![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)